Cas no 3034-50-2 (1H-Imidazole-5-carboxaldehyde)

1H-Imidazole-5-carboxaldehyde is a versatile heterocyclic aldehyde widely used as a key intermediate in organic synthesis and pharmaceutical applications. Its imidazole core and reactive aldehyde group make it valuable for constructing complex molecules, particularly in the development of bioactive compounds, ligands, and catalysts. The compound exhibits high reactivity in condensation and nucleophilic addition reactions, enabling efficient derivatization. Its stability under standard conditions and compatibility with various solvents enhance its utility in multi-step synthetic routes. Researchers favor 1H-Imidazole-5-carboxaldehyde for its role in producing imidazole-based pharmaceuticals, agrochemicals, and functional materials, underscoring its importance in medicinal and industrial chemistry.
1H-Imidazole-5-carboxaldehyde structure
1H-Imidazole-5-carboxaldehyde structure
Product Name:1H-Imidazole-5-carboxaldehyde
CAS No:3034-50-2
MF:C4H4N2O
MW:96.0873603820801
MDL:MFCD03419298
CID:43723
PubChem ID:24869112
Update Time:2026-05-19

1H-Imidazole-5-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • Imidazole-4-carbaldehyde
    • Imidazole-4-carboxaldehyde
    • 1H-Imidazole-4-carbaldehyde
    • 4-Imidazolecarboxaldehyde
    • 1H-imidazole-5-carbaldehyde
    • 4(5)-imidazole carboxaldehyde
    • 4‐Acetylimidazole
    • 4-FORMYLIMIDAZOLE
    • 5-Imidazolecarboxaldehyde
    • 4-H-Imidazole-1-carboxaldehyde
    • 1H-imidazol-4-carboxaldehyde
    • 1H-Imidazole-4-carboxaldehyde
    • 4-Formyl-1H-imidazole
    • 4-imidazolecarbaldehyde
    • 1H-Imidazole-4-carboxaldehyde(9CI)
    • Imidazole-4(or 5)-carboxaldehyde (6CI,7CI)
    • Imidazole-4-carboxaldehyde(8CI)
    • 1H-Imidazol-4-ylcarboxaldehyde
    • 3H-Imidazole-4-carboxaldehyde
    • NSC400521
    • 4(5)-Imidazolecarboxaldehyde
    • imidazole-5-carbaldehyde
    • 3H-imidazole-4-carbaldehyde
    • 1H-IMIDAZOLE-5-CARBOXALDEHYDE
    • 4-imidazole-carboxaldehyde
    • 4-Formylimidazole (4(5)-Imidazolecarboxaldehyde)
    • 4-formyl imidazole
    • zlchem 262
    • PubChem8980
    • 4-imidazole carboxaldehyde
    • Imidazole-4(5)-carbaldehyde
    • 1H-Imidazole-4-carbaldehyde #
    • 1H-imidazol-4-carbaldehyde
    • BP-12470
    • NSC-400521
    • MFCD00173726
    • PS-9348
    • HY-59303
    • UNII-DWG32KT6XA
    • Imidazole 4-carboxaldehyde
    • EN300-50613
    • F0001-0932
    • SY003074
    • AM20090419
    • NS00028903
    • CS-D1058
    • AKOS005746985
    • DTXSID70184427
    • AS-2007
    • 1H-4-imidazolecarbaldehyde
    • EINECS 221-227-3
    • 3034-50-2
    • Imidazole-4(1H)-carboxaldehyde
    • STR03870
    • BCP04813
    • DWG32KT6XA
    • 1H-imidazole-4-carboaldehyde
    • AB-131/25126048
    • BDBM7954
    • FT-0607896
    • Imidazole C-4(5) deriv. 6
    • Q-103109
    • PB14141
    • I0636
    • AKOS007930854
    • AC-884
    • NSC 400521
    • 1-H-imidazole-4-carboxaldehyde
    • A5586
    • 4-Imidazolecarboxaldehyde, 98%
    • 3H-imidazole-4-carboaldehyde
    • 1H-Imidazole-4-carbaldehyde,96%
    • DB-000671
    • BBL029981
    • imidazole, 4(5)-formyl-
    • STL146912
    • 1H-Imidazole-5-carboxaldehyde
    • MDL: MFCD03419298
    • Inchi: 1S/C4H4N2O/c7-2-4-1-5-3-6-4/h1-3H,(H,5,6)
    • InChI Key: ZQEXIXXJFSQPNA-UHFFFAOYSA-N
    • SMILES: O=CC1=CN=CN1

Computed Properties

  • Exact Mass: 96.03240
  • Monoisotopic Mass: 96.032363
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 74.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.8
  • Surface Charge: 0
  • Tautomer Count: 4
  • XLogP3: -0.1

Experimental Properties

  • Color/Form: Pale white to off white crystalline powder
  • Density: 1.322
  • Melting Point: 174-177 °C (lit.)
  • Boiling Point: 367.8°C at 760 mmHg
  • Flash Point: 179.8℃
  • Refractive Index: 1.535
  • Solubility: Soluble in DMSO, methanol.
  • PSA: 45.75000
  • LogP: 0.22220
  • Solubility: Not available
  • Sensitiveness: Air Sensitive

1H-Imidazole-5-carboxaldehyde Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S36-S36/37/39
  • Hazardous Material Identification: Xi
  • Safety Term:S26;S36/37/39
  • Storage Condition:0-10°C
  • Risk Phrases:R20/21/22; R36/37/38

1H-Imidazole-5-carboxaldehyde Customs Data

  • HS CODE:2933290090
  • Customs Data:

    China Customs Code:

    2933290090

    Overview:

    2933290090. Other compounds with non fused imidazole ring in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933290090. other compounds containing an unfused imidazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-Imidazole-5-carboxaldehyde Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:3034-50-2)1H-Imidazole-4-carbaldehyde
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1H-Imidazole-5-carboxaldehyde Spectrogram

1H NMR 300 MHz DMSO
1H NMR
GC-MS
GC-MS
13C NMR
13C NMR

1H-Imidazole-5-carboxaldehyde Related Literature

Additional information on 1H-Imidazole-5-carboxaldehyde

Chemical Profile of 1H-Imidazole-5-carboxaldehyde (CAS No. 3034-50-2)

1H-Imidazole-5-carboxaldehyde, identified by its Chemical Abstracts Service (CAS) number 3034-50-2, is a heterocyclic aldehyde that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the imidazole family, a class of molecules characterized by a five-membered ring containing two nitrogen atoms. The presence of an aldehyde functional group at the 5-position of the imidazole core imparts unique reactivity and makes it a valuable intermediate in synthetic chemistry.

The structural features of 1H-Imidazole-5-carboxaldehyde contribute to its versatility as a building block in drug discovery. The imidazole ring is a privileged scaffold in medicinal chemistry, frequently found in biologically active molecules such as antifungals, antivirals, and anticancer agents. The aldehyde group, on the other hand, serves as a versatile handle for further functionalization via condensation reactions, allowing for the synthesis of more complex structures such as Schiff bases, hydrazones, and oximes.

In recent years, 1H-Imidazole-5-carboxaldehyde has been explored in the development of novel therapeutic agents. One particularly promising area of research involves its application in the synthesis of small-molecule inhibitors targeting enzymatic pathways involved in cancer progression. For instance, studies have demonstrated its utility in generating imidazolyl-based compounds that exhibit inhibitory activity against kinases and other critical enzymes implicated in tumor growth and metastasis. These findings highlight the compound's potential as a precursor for next-generation anticancer drugs.

Furthermore, 1H-Imidazole-5-carboxaldehyde has found relevance in the field of immunomodulation. Researchers have leveraged its structural framework to design molecules capable of modulating immune responses through interactions with specific receptors or signaling pathways. Notably, derivatives of this compound have shown promise in preclinical studies as immunostimulants or immunosuppressants, suggesting its potential application in treating autoimmune diseases or enhancing vaccine efficacy.

The synthesis of 1H-Imidazole-5-carboxaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include formylation reactions at the 5-position of the imidazole ring, often employing reagents such as Vilsmeier-Haack reagent or phosphorus oxychloride (POCl₃) in conjunction with dimethylformamide (DMF). Advances in catalytic methods have also enabled more efficient and sustainable synthetic strategies, reducing waste and improving yields.

From a computational chemistry perspective, 1H-Imidazole-5-carboxaldehyde has been subjected to extensive molecular modeling studies to elucidate its interactions with biological targets. High-throughput virtual screening (HTVS) has been employed to identify potential binding partners, while quantum mechanical calculations have provided insights into its electronic structure and reactivity. These computational approaches complement experimental efforts by predicting binding affinities and optimizing lead structures for drug development.

The pharmacokinetic properties of derivatives derived from 1H-Imidazole-5-carboxaldehyde are also subjects of active investigation. Researchers are particularly interested in optimizing solubility, bioavailability, and metabolic stability to enhance therapeutic efficacy while minimizing side effects. Techniques such as structure-activity relationship (SAR) studies and pharmacokinetic modeling are employed to guide the design of optimized analogs with improved pharmacological profiles.

In conclusion,1H-Imidazole-5-carboxaldehyde (CAS No. 3034-50-2) represents a structurally intriguing and biologically relevant compound with broad applications in pharmaceutical research. Its unique combination of an imidazole core and an aldehyde functional group makes it a valuable intermediate for synthesizing diverse classes of bioactive molecules. As our understanding of disease mechanisms continues to evolve, compounds like 1H-Imidazole-5-carboxaldehyde will undoubtedly play a pivotal role in the discovery and development of novel therapeutics that address unmet medical needs.

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Suzhou Senfeida Chemical Co., Ltd
(CAS:3034-50-2)1H-Imidazole-4-carbaldehyde
sfd14588
Purity:99.9%
Quantity:200kg
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Amadis Chemical Company Limited
(CAS:3034-50-2)1H-Imidazole-5-carboxaldehyde
A5586
Purity:99%
Quantity:500g
Price ($):557.0
Email